"in vitro screening of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl"
"in vitro screening of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl"
The following technical guide details the in vitro screening framework for 2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl . This compound represents a classic "privileged structure" in medicinal chemistry—combining a lipophilic aromatic core, an ionizable acidic tail, and a basic piperidine moiety. This pharmacophore is highly relevant for targeting aminergic GPCRs (Muscarinic, Histamine, Serotonin) and requires a specialized screening approach due to its zwitterionic nature.
A Technical Framework for Pharmacodynamic & ADME Profiling
Executive Summary
2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl (CAS: 1181239-19-9 / Generic Scaffold) is a zwitterionic small molecule often utilized as a building block or lead scaffold in the discovery of GPCR ligands. Its structure features a benzoic acid moiety (pKa ~4.0) linked via an ether bridge to a 1-methylpiperidine (pKa ~9.5).
Screening this compound presents unique challenges:
-
Zwitterionic Character: At physiological pH (7.4), the molecule exists primarily as a zwitterion, impacting membrane permeability and solubility.
-
Non-Specific Binding (NSB): The basic piperidine nitrogen can interact with negatively charged surfaces (glass, plastic), requiring stringent assay conditions.
-
hERG Liability: The 1-methylpiperidine motif is a known pharmacophore for hERG channel inhibition, necessitating early cardiac safety profiling.
This guide outlines a robust screening cascade, moving from physicochemical characterization to target engagement and ADME-Tox profiling.
Physicochemical Profiling & Stock Preparation
Before biological screening, the compound's solution behavior must be defined to prevent false negatives.
2.1 Stock Solution Preparation
The HCl salt form is hydrophilic but may exhibit slow dissolution in organic solvents due to lattice energy.
-
Solvent: 100% DMSO is the standard. However, for zwitterions, adding 1% water or acid can aid dissolution if precipitation occurs.
-
Concentration: Prepare a 10 mM master stock.
-
Storage: -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the ether linkage (though generally stable) or precipitation.
2.2 Protocol: Kinetic Solubility (Nephelometry)
-
Objective: Determine the maximum soluble concentration in assay buffer (PBS, pH 7.4).
-
Method:
-
Spike DMSO stock into PBS (final 1% DMSO) at concentrations ranging from 1 µM to 500 µM.
-
Incubate for 90 minutes at 25°C with shaking.
-
Measure light scattering (nephelometry) or absorbance at 620 nm.
-
Threshold: Solubility > 100 µM is required for reliable IC50 determination.
-
Pharmacodynamic Screening (Target Engagement)
Given the aryl-ether-piperidine pharmacophore, this compound should be screened against Aminergic GPCRs . The structural homology suggests potential affinity for Muscarinic (M1-M5), Histamine (H3/H4), or 5-HT receptors.
3.1 Primary Screen: Radioligand Binding (Competition Assay)
-
Concept: Measure the ability of the test compound to displace a known radiolabeled ligand.
-
Critical Control: Use Low-Binding Plates (polypropylene) to prevent the piperidine moiety from adhering to the well walls.
Workflow Diagram (DOT):
Figure 1: Radioligand binding assay workflow for GPCR profiling.
3.2 Protocol: Muscarinic M1 Binding Assay
-
Receptor Source: CHO cells overexpressing human M1.
-
Radioligand: [3H]-N-Methylscopolamine (0.2 nM).
-
Non-Specific Binding (NSB): Define with 1 µM Atropine.
-
Incubation: 60 min at 25°C.
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Note: Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) to reduce NSB of the cationic piperidine.
ADME-Tox Profiling (The Core)
The zwitterionic nature of 2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl dictates its pharmacokinetic fate.
4.1 Permeability: PAMPA-BBB (pH-Dependent)
Standard PAMPA (Parallel Artificial Membrane Permeability Assay) may underestimate permeability if the pH does not favor the neutral species.
-
Experiment: Run the assay at pH 5.0, 7.4, and 9.0.
-
Prediction: Permeability will be highest at pH ~4 (neutral acid) or pH >9 (neutral amine), but lowest at pH 7.4 (zwitterion).
-
Acceptance Criteria:
cm/s indicates good passive permeability.
4.2 Metabolic Stability (Microsomal)
The N-methyl group on the piperidine is a metabolic "soft spot," susceptible to N-demethylation by CYP450 isoforms (likely CYP2D6 or CYP3A4).
Metabolic Pathway Diagram (DOT):
Figure 2: Predicted primary metabolic pathway (N-demethylation).
Protocol:
-
Incubate 1 µM compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench with cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analyze via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
4.3 Safety Screen: hERG Inhibition
The 1-methyl-4-aryloxypiperidine motif is structurally similar to known hERG blockers (e.g., Cisapride).
-
Assay: Automated Patch Clamp (e.g., QPatch or Patchliner).
-
Cell Line: CHO-hERG.
-
Protocol:
-
Voltage protocol: Step to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Test Concentration: 0.1, 1, 10, 30 µM.
-
Red Flag: IC50 < 10 µM suggests cardiotoxicity risk.
-
Data Analysis & Interpretation
5.1 Quantitative Metrics
Summarize screening results using the following parameters:
| Parameter | Definition | Formula / Criteria |
| IC50 | Concentration inhibiting 50% of binding | Sigmoidal Dose-Response Fit |
| Ki | Inhibition Constant (Binding Affinity) | |
| Cl_int | Intrinsic Clearance | |
| ER | Efflux Ratio (Caco-2) |
5.2 Troubleshooting High NSB
If the compound shows high background binding in filtration assays:
-
Increase Salt: Raise NaCl to 150 mM to shield ionic interactions.
-
Add BSA: 0.1% BSA in the buffer can block sticky surfaces.
-
Switch to SPA: Scintillation Proximity Assay (bead-based) often reduces NSB compared to filtration.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. Link
-
PubChem Compound Summary. (n.d.). 2-(1-Methylpiperidin-4-yloxy)benzoic acid.[1] National Center for Biotechnology Information. Link
